

## Technical Support Center: Strategies to Reduce Immunogenicity of Anti-IL-17A Biologics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | IL-17A modulator-1 |           |  |  |  |
| Cat. No.:            | B10831428          | Get Quote |  |  |  |

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding strategies to minimize the immunogenicity of anti-IL-17A biologics.

# Frequently Asked Questions (FAQs) Q1: What is immunogenicity and why is it a concern for anti-IL-17A biologics?

A: Immunogenicity is the propensity of a therapeutic protein, such as a monoclonal antibody against IL-17A, to elicit an immune response in the recipient, leading to the formation of antidrug antibodies (ADAs).[1][2][3] This can have significant clinical consequences, including:

- Reduced Efficacy: ADAs can neutralize the therapeutic antibody, preventing it from binding to IL-17A, which can lead to a loss of clinical response.[3][4]
- Altered Pharmacokinetics: The formation of immune complexes can accelerate the clearance of the biologic from the body, reducing its half-life and exposure.
- Adverse Events: In some cases, ADAs can lead to hypersensitivity reactions or other adverse events.

# Q2: What are the known immunogenicity rates for currently approved anti-IL-17A biologics?



A: The immunogenicity of approved anti-IL-17A biologics varies. Fully human antibodies, like secukinumab and brodalumab, generally exhibit lower immunogenicity compared to humanized antibodies like ixekizumab.

Table 1: Clinical Immunogenicity of Anti-IL-17A Biologics

| Biologic    | Antibody Type        | Treatment-<br>Emergent<br>ADAs                               | Neutralizing<br>Antibodies                                                    | References |
|-------------|----------------------|--------------------------------------------------------------|-------------------------------------------------------------------------------|------------|
| Secukinumab | Fully Human<br>IgG1ĸ | 0.4% - <1% (up<br>to 5 years)                                | Detected in a small subset of ADA+ patients                                   |            |
| Ixekizumab  | Humanized IgG4       | Higher incidence compared to secukinumab in in-vitro studies | Data on neutralizing antibodies is part of its overall immunogenicity profile | _          |
| Brodalumab  | Fully Human<br>IgG2  | ~2.7% (binding<br>ADAs)                                      | No neutralizing ADAs reported in the cited studies                            | -          |

# Q3: What are the primary strategies to reduce the immunogenicity of an anti-IL-17A antibody?

A: The main strategies focus on modifying the antibody sequence and structure to make it less "foreign" to the human immune system and on controlling product-related factors. Key approaches include:

- Humanization and Use of Fully Human Antibodies: Moving from murine to chimeric, humanized, and ultimately fully human antibodies has been a major step in reducing immunogenicity.
- Deimmunization: This involves identifying and removing T-cell epitopes from the antibody sequence through protein engineering.



- Glycoengineering: Modifying the glycosylation profile of the antibody can impact its interaction with immune cells and, consequently, its immunogenicity.
- Control of Aggregation: Protein aggregates are known to be more immunogenic than monomers. Therefore, controlling aggregation during manufacturing and storage is crucial.
- PEGylation: Attaching polyethylene glycol (PEG) chains can shield immunogenic epitopes and reduce uptake by antigen-presenting cells.

### **Troubleshooting Guides**

# Problem 1: High T-cell response observed in an in vitro immunogenicity assessment of our anti-IL-17A candidate.

Possible Causes and Solutions:

- Presence of T-cell Epitopes: Your antibody candidate may contain amino acid sequences that bind with high affinity to multiple HLA class II molecules, leading to T-cell activation.
  - Solution: Perform in silico T-cell epitope prediction to identify potential immunogenic hotspots. Subsequently, use site-directed mutagenesis to substitute key amino acid residues within these epitopes. The goal is to reduce HLA binding without compromising the antibody's affinity for IL-17A.
- Protein Aggregation: The presence of aggregates in your protein sample can significantly enhance T-cell responses.
  - Solution: Analyze your sample for aggregates using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS). If aggregates are present, optimize your formulation and purification protocols to minimize their formation. This may involve adjusting buffer pH, ionic strength, or including stabilizing excipients.
- Contamination: Contamination with host cell proteins (HCPs) or endotoxins can lead to nonspecific immune cell activation.



 Solution: Ensure high purity of your antibody preparation. Use robust purification methods to remove HCPs and perform endotoxin testing to confirm their absence.

# Problem 2: Our lead anti-IL-17A antibody shows a high immunogenicity score in in silico prediction tools.

Possible Causes and Solutions:

- High Density of Predicted T-cell Epitopes: The variable regions of the antibody likely contain multiple sequences predicted to bind to common HLA-DR alleles.
  - Solution: Employ a deimmunization strategy. Use the in silico data to guide targeted
    mutations. It is often sufficient to introduce a few mutations in key anchor residues within
    the predicted epitopes to abrogate T-cell responses. It is critical to experimentally validate
    that these mutations do not negatively impact the antibody's binding affinity and stability.
- "Foreign" Sequences: Even in humanized or fully human antibodies, certain sequences, particularly in the CDRs, can be recognized as foreign.
  - Solution: Consider "humanness" or "similarity-to-self" analysis in addition to T-cell epitope prediction. This can help identify regions that deviate from the human germline sequence and may be more likely to be immunogenic.

# Experimental Protocols Protocol 1: In Vitro T-Cell Activation Assay

This assay assesses the potential of an anti-IL-17A biologic to induce T-cell proliferation and cytokine secretion.

#### Methodology:

 Antigen-Presenting Cell (APC) Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) of healthy, drug-naïve donors with diverse HLA haplotypes.
 Differentiate the monocytes into dendritic cells (DCs) by culturing them with GM-CSF and IL-4.



- Antigen Loading: Expose the immature DCs to the anti-IL-17A antibody (and appropriate controls) for 24 hours. This allows the DCs to internalize, process, and present peptides from the antibody on their HLA class II molecules.
- Co-culture: Isolate autologous CD4+ T-cells from the same donors. Co-culture the antigen-loaded DCs with the CD4+ T-cells for 5-6 days.
- Measurement of T-cell Proliferation: Assess T-cell proliferation by measuring the incorporation of a radioactive tracer (e.g., <sup>3</sup>H-thymidine) or a fluorescent dye (e.g., CFSE).
- Measurement of Cytokine Secretion: Measure the concentration of T-cell-derived cytokines, such as IL-2, in the culture supernatant using ELISA or other immunoassays.

## Protocol 2: Major Histocompatibility Complex-Associated Peptide Proteomics (MAPPs)

This assay identifies the specific peptides from a biologic that are presented by HLA class II molecules.

#### Methodology:

- DC Generation and Antigen Loading: Generate and load DCs with the anti-IL-17A antibody as described in the T-cell activation assay protocol.
- HLA-Peptide Complex Isolation: Lyse the DCs and immunoprecipitate the HLA-DR-peptide complexes using an anti-HLA-DR antibody.
- Peptide Elution: Elute the peptides from the HLA-DR molecules.
- LC-MS/MS Analysis: Identify the sequences of the eluted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Compare the identified peptide sequences to the amino acid sequence of the anti-IL-17A antibody to map the potential T-cell epitopes.

### **Visualizations**



## **IL-17 Signaling Pathway and Antibody Inhibition**



Extracellular Neutralization IL-17A Binds IL-17RA/RC **Receptor Complex** Intracellular Act1 TRAF6 NF-kB MAPK Transcription Transcription Pro-inflammatory Genes

IL-17 Signaling and Anti-IL-17A Biologic Inhibition



#### Workflow for In Vitro Immunogenicity Assessment





#### Logical Flow of Antibody Deimmunization



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Secukinumab, a novel anti–IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secukinumab Demonstrates Significantly Lower Immunogenicity Potential Compared to Ixekizumab PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunogenicity of therapeutic proteins: Influence of aggregation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity and skin clearance recapture in clinical studies of brodalumab PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Strategies to Reduce Immunogenicity of Anti-IL-17A Biologics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831428#strategies-to-reduce-immunogenicity-of-anti-il-17a-biologics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com